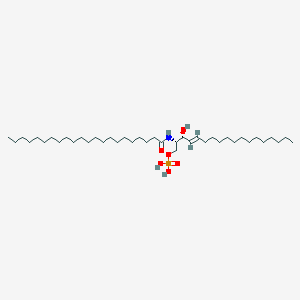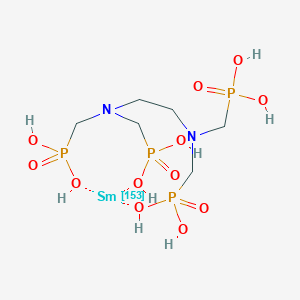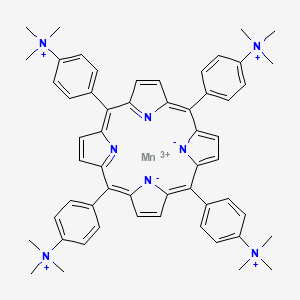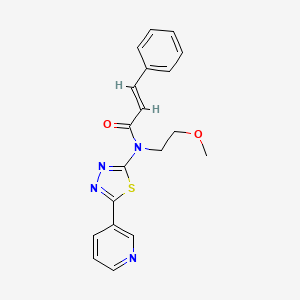
CerP(d18:1/22:0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerp(D18:1/22:0) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/22:0) is considered to be a ceramide lipid molecule. Cerp(D18:1/22:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/22:0) has been found throughout all human tissues. Within the cell, cerp(D18:1/22:0) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/22:0) can be biosynthesized from sphingosine and docosanoic acid.
N-docosanoylsphingosine-1-phosphate is a ceramide 1-phosphate that is the N-docosanoyl derivative of sphingosine. It derives from a sphingosine and a docosanoic acid. It is a conjugate acid of a N-docosanoylsphingosine-1-phosphate(2-).
Applications De Recherche Scientifique
Applications in Cardiovascular Health
- A study by Mantovani and Dugo (2020) found that higher plasma levels of certain ceramides, including Cer(d18:1/22:0), were not significantly associated with major adverse cardiovascular events, suggesting a different role for this specific ceramide in cardiovascular health (Mantovani & Dugo, 2020).
Ceramides in Clinical Measurements
- Kauhanen et al. (2016) developed a high-throughput LC–MS/MS assay for routine measurement of various ceramides, including CerP(d18:1/22:0), in human plasma, indicating its utility in clinical diagnostics and research (Kauhanen et al., 2016).
- Laaksonen et al. (2016) highlighted the predictive value of distinct plasma ceramide ratios, including CerP(d18:1/22:0), for cardiovascular death in patients with coronary artery disease, underscoring its significance in clinical prognostics (Laaksonen et al., 2016).
- Havulinna et al. (2016) reported that distinct serum ceramides are associated with the risk of incident major adverse cardiovascular events in apparently healthy individuals, suggesting the potential of CerP(d18:1/22:0) as a biomarker (Havulinna et al., 2016).
High-Throughput Screening for Ceramides
- Dittakavi et al. (2019) developed a RapidFire coupled to tandem mass spectrometry (RF-MS/MS) assay method for high-throughput screening of various ceramides, including CerP(d18:1/22:0), in HepG-2 cells, demonstrating its importance in biochemical research (Dittakavi et al., 2019).
Propriétés
Nom du produit |
CerP(d18:1/22:0) |
|---|---|
Formule moléculaire |
C40H80NO6P |
Poids moléculaire |
702 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C40H80NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(43)41-38(37-47-48(44,45)46)39(42)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42H,3-32,34,36-37H2,1-2H3,(H,41,43)(H2,44,45,46)/b35-33+/t38-,39+/m0/s1 |
Clé InChI |
ZRTZYMMYLZPKEQ-GLQCRSEXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)
![2-[3-(3-methoxyphenyl)-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1238937.png)

![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)
![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)


![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)

